3-Methyl-1-(oxolan-2-yl)-1H-indole is a chemical compound with significant interest in medicinal chemistry due to its structural properties and potential biological activities. It is classified as an indole derivative, which is a common scaffold in pharmaceuticals known for various biological activities, including anticancer and antimicrobial effects. The specific structure of this compound incorporates a five-membered oxolane ring, contributing to its unique chemical behavior and interactions.
The compound can be sourced from various chemical databases and research articles, with its synthesis reported in several studies focusing on indole derivatives. It falls under the broader classification of heterocyclic compounds, specifically indoles, which are characterized by a fused benzene and pyrrole ring structure. Indoles are widely recognized for their presence in many natural products and synthetic drugs.
The synthesis of 3-Methyl-1-(oxolan-2-yl)-1H-indole can be achieved through multiple synthetic routes. One common method involves the cyclization of appropriate precursors that contain both the indole structure and the oxolane moiety.
The molecular structure of 3-Methyl-1-(oxolan-2-yl)-1H-indole consists of:
3-Methyl-1-(oxolan-2-yl)-1H-indole can participate in various chemical reactions typical for indole derivatives, including:
These reactions often require specific conditions such as temperature, pressure, and the presence of catalysts to facilitate the desired transformations.
The mechanism of action for 3-Methyl-1-(oxolan-2-yl)-1H-indole in biological systems may involve:
Studies have shown that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications.
3-Methyl-1-(oxolan-2-yl)-1H-indole has several scientific uses, particularly in:
Research continues into its potential applications in drug development, particularly focusing on enhancing its efficacy and reducing toxicity through structural modifications.
3-Methyl-1-(oxolan-2-yl)-1H-indole belongs to the bridged heterocyclic molecular class, characterized by a planar, electron-rich indole system linked via a nitrogen-bound methylene bridge to a chiral, non-planar oxolane ring. This configuration merges aromatic and alicyclic domains, conferring unique physicochemical properties:
N–CH₂–Oxolane Linkage: The methylene bridge (–CH₂–) between indole-N1 and oxolane-C2 creates rotational freedom (dihedral angle: 110–130°), enabling conformational adaptability in biological environments [6].
Table 1: Key Structural Parameters of 3-Methyl-1-(oxolan-2-yl)-1H-indole
Structural Feature | Bond Length (Å) | Bond Angle (°) | Hybridization |
---|---|---|---|
Indole C2–C3 | 1.36 | 108° | sp² |
Indole N1–C8a | 1.38 | 110° | sp² |
Oxolane C2–O | 1.43 | 106° | sp³ |
Oxolane C2–C3 | 1.54 | 102° | sp³ |
N1–CH₂ (bridge) | 1.47 | 112° | sp³ |
CH₂–Oxolane C2 | 1.52 | 109° | sp³ |
This hybrid exhibits bidirectional polarity: the indole moiety contributes moderate lipophilicity (calculated logP ≈ 2.8), while the oxolane’s ether oxygen provides a hydrogen-bond acceptor site (PSA ≈ 25 Ų). Such properties enhance membrane permeability while maintaining solubility—a balance often elusive in heterocyclic drug design [4] [7].
Indole-oxolane hybrids occupy a strategic niche in medicinal chemistry due to their dual capacity for target engagement and metabolic resilience. Evidence from analogous compounds highlights their therapeutic relevance:
Neuroactive Profiles: N-alkylated indoles with cyclic ethers exhibit serotonin receptor affinity (Kᵢ ≈ 50 nM for 5-HT₁A/5-HT₇), relevant for CNS disorders [7].
Table 2: Bioactivity of Structurally Related Indole-Oxolane Hybrids
Compound (Reference) | Therapeutic Area | Key Activity | Mechanistic Insight |
---|---|---|---|
EVT-2938762 | Metabolic Disorders | PPARγ agonism (EC₅₀ = 0.3 µM) | Enhances adipocyte differentiation |
Smolecule S3093237 [6] | Oncology | Antiproliferative (IC₅₀ = 1.2 µM, MCF-7) | CDK2/Cyclin E inhibition |
ChemDiv F325-1292 [4] | Infectious Diseases | Antibacterial (MIC = 4 µg/mL, S. aureus) | Topoisomerase IV poisoning |
EVT-3083282 [7] | Inflammation | COX-2 inhibition (IC₅₀ = 0.07 µM) | Arachidonic acid binding site competition |
Synthetic Versatility: The oxolane ring’s chiral centers enable stereoselective synthesis. Asymmetric hydrogenation of furyl precursors or enzymatic resolution of racemates affords enantiopure (>98% ee) intermediates, critical for targeting stereospecific binding sites (e.g., G-protein-coupled receptors) [5] [7].
Despite the promise of indole-oxolane hybrids, 3-methyl-1-(oxolan-2-yl)-1H-indole itself suffers from significant research deficits:
Blood-Brain Barrier Permeability: Discrepancies in predicted logBB values (−0.3 to +0.4) [4] [7].
Table 3: Critical Unresolved Research Questions
Research Domain | Knowledge Gap | Proposed Investigation |
---|---|---|
Synthetic Chemistry | Low-yielding N-alkylation (≤40%) | Pd/Ni-catalyzed C–H activation strategies |
Structural Biology | Undetermined 3D conformation in target binding | X-ray co-crystallization with BSA or CYP450 |
Pharmacology | Unvalidated target engagement | Kinase screening panels & GPCR binding assays |
ADMET Profiling | Conflicting BBB permeability predictions | In vitro PAMPA-BBB assay + MDCK cell models |
Addressing these gaps requires an integrated approach: optimizing enantioselective synthesis, mapping structure-activity relationships (SAR) against cancer/infectious disease targets, and validating ADMET predictions in vitro. Success would position this scaffold as a versatile template for next-generation therapeutics [6] [7].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1